molecular formula C8H5BrN2O3 B2606496 5-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 2007919-12-0

5-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B2606496
CAS No.: 2007919-12-0
M. Wt: 257.043
InChI Key: PCAPAGSKCXAKIE-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

5-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound characterized by a fused pyrrolo[2,3-b]pyridine core. The bicyclic structure consists of a pyrrole ring fused to a pyridine ring at positions 2 and 3 of the latter. Key substituents include:

  • A bromine atom at position 5 of the pyridine ring.
  • A hydroxyl group (-OH) at position 4.
  • A carboxylic acid group (-COOH) at position 3.

The numbering follows standard IUPAC conventions, with the pyridine nitrogen designated as position 1. The fused pyrrole ring occupies positions 2 and 3, creating a bicyclic system where substituents are assigned based on their relative positions.

Structural Representation

Component Description
Core Skeleton Pyrrolo[2,3-b]pyridine (fused pyrrole and pyridine rings)
Substituents Bromine (C5), hydroxyl (C4), carboxylic acid (C3)
SMILES Notation OC(=O)c1c[nH]c2ncc(Br)cc12
InChI Key PCAPAGSKCXAKIE-UHFFFAOYSA-N

Key Structural Features

  • Fused Ring System : The pyrrole ring is fused to the pyridine at positions 2 and 3, forming a bicyclic structure with aromatic stabilization.
  • Substituent Positions :
    • C3 : Carboxylic acid group, contributing to acidity and potential for hydrogen bonding.
    • C4 : Hydroxyl group, enhancing solubility and reactivity in organic synthesis.
    • C5 : Bromine atom, enabling further functionalization via cross-coupling reactions.

Registry Numbers and CAS Identification

The compound is identified by the following registry numbers:

Registry System Identifier Source
CAS 2007919-12-0
MDL MFCD30471636
SMILES OC(=O)c1c[nH]c2ncc(Br)cc12

CAS Registry Details

  • CAS Name : this compound.
  • Molecular Formula : C₈H₅BrN₂O₃.
  • Molecular Weight : 257.04 g/mol.

Synonyms and Alternative Naming Conventions

The compound is referenced under multiple names in chemical literature, reflecting variations in substituent emphasis or structural description:

Synonym Usage Context
5-Bromo-4-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-3-carboxylic acid Highlights the keto form of the hydroxyl group.
5-Bromo-4-hydroxy-7-azaindole-3-carboxylic acid Emphasizes the azaindole (pyrrolopyridine) core and substituent positions.
AKOS030628630; PB41706; SY099261 Proprietary identifiers used by chemical suppliers.

Naming Variations

  • Alternative Functional Group Descriptions : The hydroxyl group is sometimes described as "oxo" in tautomeric forms (e.g., 4-oxo).
  • Core Structure Emphasis : Names like "pyrrolo[2,3-b]pyridine" prioritize the fused bicyclic system over substituents.

Properties

IUPAC Name

5-bromo-4-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O3/c9-4-2-11-7-5(6(4)12)3(1-10-7)8(13)14/h1-2H,(H,13,14)(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAPAGSKCXAKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)NC=C(C2=O)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the bromination of a suitable pyrrolopyridine precursor. The hydroxyl group can be introduced through a hydroxylation reaction, and the carboxylic acid group is often added via carboxylation. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs while ensuring high product quality. Industrial production often requires stringent control of reaction parameters and the use of advanced purification techniques to achieve the desired specifications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the bromine atom under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :
Recent studies have highlighted the potential of 5-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid as an anticancer agent. The compound exhibits selective cytotoxicity against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway.

Mechanism of Action :
The compound's mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis, particularly through the inhibition of specific kinases that are overactive in cancer cells .

Synthetic Applications

Building Block in Organic Synthesis :
this compound serves as a versatile building block in organic synthesis. Its bromo and hydroxy functionalities allow for further derivatization, facilitating the synthesis of more complex molecules. This property is particularly useful in the development of new pharmaceuticals and agrochemicals.

Example Reactions :
The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles, leading to the formation of new pyrrolo derivatives .

Material Science

Polymer Chemistry :
In material science, this pyrrole derivative has been explored for its potential use in polymer chemistry. Its ability to participate in polymerization reactions makes it an attractive candidate for developing new materials with tailored properties.

Conductive Polymers :
Research indicates that incorporating this compound into polymer matrices can enhance electrical conductivity, making it suitable for applications in organic electronics and sensors .

Case Studies

Study FocusFindingsSource
Anticancer ActivityInduces apoptosis in breast cancer cells; selective cytotoxicity observed.
Organic SynthesisActs as a building block; facilitates nucleophilic substitutions effectively.
Material ScienceEnhances conductivity when used in polymer matrices; potential applications in electronics.

Mechanism of Action

The mechanism of action of 5-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolo[2,3-b]pyridine Core

Halogenated Derivatives
  • 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 74420-00-1) :

    • Replaces the hydroxyl and carboxylic acid groups with iodine at position 3.
    • Enhanced electrophilicity for Suzuki-Miyaura couplings due to iodine’s superior leaving-group ability compared to bromine .
    • Applications: Synthesis of biaryl motifs in drug discovery.
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde :

    • Substitutes the carboxylic acid with an aldehyde group.
    • Acts as a precursor for nucleophilic additions (e.g., Grignard reactions) to introduce alkyl/aryl chains .
    • Lower water solubility compared to the carboxylic acid derivative.
Functional Group Modifications
  • Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS 156270-06-3) :

    • Replaces the carboxylic acid with a methyl ester.
    • Increased lipophilicity, improving membrane permeability but reducing solubility in aqueous media .
    • Used as a prodrug strategy to enhance bioavailability.
  • 5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (20a) :

    • Introduces a phenylethynyl group at position 3.
    • Facilitates π-π stacking interactions in materials science and as a fluorescent probe .

Heterocyclic Core Modifications

Thieno[2,3-b]pyridine Derivatives
  • 2-(4-Hydroxyphenyl)-5-(4-methoxyphenyl)thieno[2,3-b]pyridine-3-carboxylic Acid: Replaces the pyrrolo ring with a sulfur-containing thieno ring. Enhanced electron-withdrawing effects due to sulfur, altering redox properties and binding affinity in enzyme inhibition .
Pyrazolo[4,3-b]pyridine Derivatives
  • 5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic Acid :
    • Substitutes the pyrrolo ring with a pyrazolo ring (two adjacent nitrogen atoms).
    • Increased hydrogen-bonding capacity and improved metabolic stability in kinase inhibitors .

Comparative Data Table

Compound Name Core Structure Substituents Key Properties/Applications References
5-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Pyrrolo[2,3-b]pyridine 5-Br, 4-OH, 3-COOH Solubility, kinase inhibition
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Pyrrolo[2,3-b]pyridine 5-Br, 3-CHO Suzuki coupling precursor
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine 5-Br, 3-C≡CPh Fluorescent probes, cross-coupling
5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid Pyrazolo[4,3-b]pyridine 5-Br, 3-COOH Enhanced metabolic stability
Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate Pyrrolo[2,3-b]pyridine 3-COOCH3 Prodrug design, increased lipophilicity

Key Research Findings

Reactivity : The bromine atom in the target compound enables efficient cross-coupling reactions, as demonstrated in the synthesis of 5-(3,4-dimethoxyphenyl)-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde via Suzuki-Miyaura coupling .

Solubility : The carboxylic acid group improves aqueous solubility (e.g., 5-(3-(5-bromopyrrolo[2,3-b]pyridin-3-yl)phenyl)-pyrrolo[2,3-b]pyridine-3-carboxylic acid in ), critical for pharmacokinetics .

Biological Activity : Hydroxyl and carboxylic acid groups enhance interactions with kinase ATP-binding pockets, as seen in analogs of Vemurafenib .

Biological Activity

5-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS Number: 2007919-12-0) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cell types, and relevant case studies.

  • Molecular Formula: C8H5BrN2O3
  • Molecular Weight: 257.04 g/mol
  • Purity: 97% .

The primary biological activity of this compound is attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Notably, it has been shown to inhibit the Fibroblast Growth Factor Receptor (FGFR) family, which plays a critical role in cancer cell proliferation and survival. The inhibition of FGFR signaling can lead to reduced cancer cell viability and the induction of apoptosis .

Anticancer Activity

Table 1: Anticancer Activity Against A549 Cells

CompoundIC50 (µM)Mechanism of Action
5-Bromo-4-hydroxy...20FGFR inhibition leading to apoptosis
Cisplatin15DNA damage and apoptosis
Control>100No effect

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus. The compound's structure allows it to penetrate bacterial cell walls effectively, leading to disruption of essential cellular processes .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Klebsiella pneumoniae32 µg/mL

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of various pyrrole derivatives highlighted that this compound exhibited superior anticancer activity compared to other derivatives. The study involved treating A549 cells with varying concentrations of the compound and measuring cell viability through MTT assays. The results indicated a dose-dependent reduction in cell viability, confirming its potential as an anticancer agent .

Case Study 2: Antimicrobial Resistance

In another investigation focusing on antimicrobial properties, researchers evaluated the effectiveness of this compound against resistant strains of Staphylococcus aureus. The results showed that it inhibited bacterial growth at concentrations significantly lower than those required for conventional antibiotics. This suggests that the compound could serve as a lead for developing new antimicrobial therapies targeting resistant pathogens .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, and how can purity be optimized?

  • Methodology : The core pyrrolo[2,3-b]pyridine scaffold is typically synthesized via palladium-catalyzed cross-coupling reactions. For brominated derivatives, a regioselective halogenation step using reagents like NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF, 0–5°C) is critical . Post-synthesis, purification via silica gel chromatography (heptane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) is recommended. Purity (>95%) should be confirmed via HPLC and LCMS, as demonstrated in related compounds .

Q. How can researchers confirm the structural identity of this compound, particularly the positions of bromine and hydroxyl groups?

  • Methodology : Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and 2D NMR (e.g., COSY, HMBC) to resolve regiochemical ambiguities. For example, in analogous bromopyrrolopyridines, the bromine substituent induces distinct deshielding effects on adjacent protons (e.g., δ 8.39 ppm for H-6 in 5-bromo derivatives) . Mass spectrometry (HRMS or ESI-MS) and X-ray crystallography (if crystals are obtainable) provide additional confirmation .

Q. What solvent systems are optimal for handling this compound in vitro, given its carboxylic acid and hydroxyl moieties?

  • Methodology : The compound exhibits pH-dependent solubility. In aqueous buffers (pH > 7), the carboxylic acid group deprotonates, enhancing solubility. For organic reactions, DMSO or DMF is preferred due to the compound’s limited solubility in non-polar solvents. Pre-solubilization in DMSO (10–50 mM stock solutions) is recommended for biological assays .

Advanced Research Questions

Q. How can regioselective functionalization of the pyrrolo[2,3-b]pyridine core be achieved to modify the bromine or hydroxyl groups?

  • Methodology : For bromine substitution, employ Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh3_3)4_4, Na2_2CO3_3, dioxane/water) . To modify the hydroxyl group, protection with TBSCl (tert-butyldimethylsilyl chloride) prior to functionalization prevents unwanted side reactions. Deprotection with TBAF (tetrabutylammonium fluoride) restores the hydroxyl group post-modification .

Q. What strategies resolve contradictions in biological activity data for this compound across kinase inhibition assays?

  • Methodology : Variability may arise from differences in assay conditions (e.g., ATP concentrations, pH). Standardize assays using a reference inhibitor (e.g., staurosporine) and perform dose-response curves (IC50_{50}) in triplicate. Cross-validate results with orthogonal methods (e.g., SPR for binding affinity) .

Q. How does the bromine substituent influence the compound’s electronic properties and binding to biological targets?

  • Methodology : Computational studies (DFT calculations) reveal that bromine’s electron-withdrawing effect increases the electrophilicity of the pyrrolopyridine core, enhancing interactions with kinase active sites (e.g., hydrogen bonding with hinge regions). Compare with non-brominated analogs to isolate electronic effects .

Q. What are the challenges in scaling up synthesis while maintaining regiochemical fidelity, and how are they addressed?

  • Methodology : At scale, palladium catalyst loading and reaction temperature are critical. Optimize using DoE (Design of Experiments) to balance cost and yield. Replace column chromatography with crystallization (e.g., using ethyl acetate/heptane) for purification, as demonstrated in scaled syntheses of related azaindoles .

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